(2,5-dioxopyrrolidin-1-yl) 3-acetylbenzoate
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Overview
Description
(2,5-dioxopyrrolidin-1-yl) 3-acetylbenzoate is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of an acetyl group attached to a benzoic acid moiety, which is further esterified with 2,5-dioxopyrrolidin-1-yl. The combination of these functional groups imparts distinct chemical properties to the compound, making it a valuable subject of study in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-dioxopyrrolidin-1-yl) 3-acetylbenzoate typically involves the esterification of 3-acetylbenzoic acid with 2,5-dioxopyrrolidin-1-yl. One common method involves the use of N-hydroxysuccinimide (NHS) esters, which are known for their efficiency in forming stable ester bonds. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) under mild conditions to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using automated reactors. The reaction conditions are optimized to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques such as chromatography can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(2,5-dioxopyrrolidin-1-yl) 3-acetylbenzoate can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form corresponding carboxylic acids.
Reduction: The ester bond can be reduced to yield alcohols and amines.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(2,5-dioxopyrrolidin-1-yl) 3-acetylbenzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (2,5-dioxopyrrolidin-1-yl) 3-acetylbenzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active 3-acetylbenzoic acid, which can then interact with various enzymes and receptors. The compound’s effects are mediated through pathways involving the modulation of enzyme activity and receptor binding, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide: Known for its anticonvulsant properties.
2,5-Dioxopyrrolidin-1-yl (phenyl)acetamides: Studied for their potential as anticonvulsants and analgesics.
Uniqueness
(2,5-dioxopyrrolidin-1-yl) 3-acetylbenzoate stands out due to its unique combination of functional groups, which imparts distinct chemical reactivity and biological activity
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-acetylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO5/c1-8(15)9-3-2-4-10(7-9)13(18)19-14-11(16)5-6-12(14)17/h2-4,7H,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXAMXLUZUYGQHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)C(=O)ON2C(=O)CCC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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